4-Ethynyl-1-phenyl-1H-pyrazole

Descripción general

Descripción

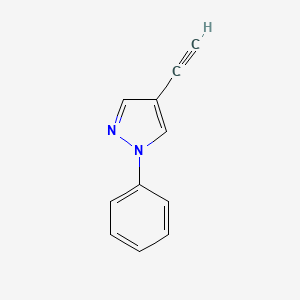

4-Ethynyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a phenyl group attached to the first nitrogen atom The ethynyl group is attached to the fourth carbon atom of the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethynyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve the use of transition-metal catalysts to enhance the efficiency and yield of the reaction. For example, palladium-catalyzed coupling reactions can be employed to introduce the ethynyl group into the pyrazole ring .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethynyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The ethynyl

Actividad Biológica

4-Ethynyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following characteristics:

| Property | Description |

|---|---|

| IUPAC Name | 4-Ethynyl-1-phenylpyrazole |

| Molecular Formula | C11H8N2 |

| CAS Number | 51294-73-6 |

| Chemical Structure | Chemical Structure |

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and various biochemical pathways.

- Apoptosis Induction : In cancer cell lines, it has been shown to induce apoptosis by activating caspase pathways, leading to inhibited cell proliferation.

- Antioxidant Activity : The incorporation of specific functional groups enhances its antioxidant properties, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to standard antibiotics:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

In vitro studies revealed that certain derivatives demonstrated up to 93% inhibition against interleukin-6 (IL-6) at concentrations as low as 10 µM .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in several studies. For instance, it was evaluated using carrageenan-induced rat paw edema bioassays, where it exhibited significant inhibition of tumor necrosis factor (TNF)-α and IL-6 production:

| Compound Tested | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61–85% | 76–93% |

| Dexamethasone | 76% | 86% |

This suggests that the compound could serve as a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

In cancer research, the compound has been associated with the inhibition of tumor growth in various cancer cell lines. Studies have indicated that it can effectively reduce cell viability and induce apoptosis in malignant cells through caspase activation pathways.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study conducted by Chovatia et al. reported the synthesis of pyrazole derivatives that showed substantial antimicrobial activity against multiple bacterial strains at concentrations significantly lower than standard treatments .

- Anti-inflammatory Research : Selvam et al. synthesized novel pyrazoles and evaluated their anti-inflammatory effects using standard assays, demonstrating promising results that warrant further investigation into their clinical applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms of Action

4-Ethynyl-1-phenyl-1H-pyrazole features a unique five-membered ring structure with two nitrogen atoms, which contributes to its reactivity and biological activity. The compound's ethynyl group enhances its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, leading to the formation of numerous derivatives that can exhibit distinct biological properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anticancer Properties : Studies indicate that it induces cytotoxicity in cancer cells. For example, a cytotoxicity assay revealed an IC₅₀ value of 138 nM against specific cancer cell lines, demonstrating significant potency compared to other pyrazole derivatives.

- Antimicrobial Activity : Research by Chovatia et al. showed that this compound exhibits substantial antimicrobial efficacy against multiple bacterial strains at lower concentrations than standard treatments.

The biological activities of this compound are diverse:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammatory markers in cellular models |

Industrial Applications

Beyond medicinal uses, this compound serves as a building block for synthesizing more complex heterocyclic compounds utilized in agrochemicals and other industrial products. Its unique structural features make it valuable for developing novel materials and bioactive scaffolds .

Case Studies

Several case studies have highlighted the efficacy and versatility of this compound:

Case Study 1: Antimicrobial Efficacy

Chovatia et al. conducted a study demonstrating the synthesis of pyrazole derivatives that showed significant antimicrobial activity against various bacterial strains at concentrations lower than those required for conventional antibiotics. This study emphasizes the potential of pyrazole derivatives in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Research

Selvam et al. synthesized novel pyrazoles and evaluated their anti-inflammatory effects using standard assays. The results indicated promising anti-inflammatory properties that warrant further investigation into clinical applications.

Propiedades

IUPAC Name |

4-ethynyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRHXHUVZXHAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.